2-Hydroxymethyl-1,3-dioxane

Overview

Description

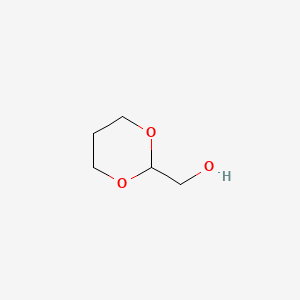

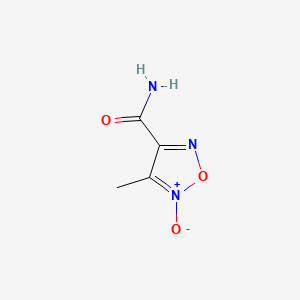

2-Hydroxymethyl-1,3-dioxane is a chemical compound with the formula C5H10O3 . It has a molecular weight of 118.1311 .

Synthesis Analysis

The synthesis of this compound involves a two-step activated carbon preparation technique from corncob . The derived catalysts AAC-CC have been characterized using various techniques for the determination of their structural properties . The conjugated boat structure of AAC-CC resulted in a very high surface area and high pore volume .Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reaction for the production of 2,2-Dimethyl-1,3-dioxolane-4-methanol (solketal) via ketalisation has been reported . The acidic catalyst AAC-CC resulted in a glycerol conversion, i.e., 80.3% under the actual laboratory experiment .Physical and Chemical Properties Analysis

This compound has a molecular weight of 118.1311 . More detailed physical and chemical properties are not explicitly mentioned in the retrieved papers.Scientific Research Applications

Synthesis and Stereochemistry

- Synthesis and Resolution : 2-Hydroxymethyl-1,4-dioxane has been synthesized and resolved through salt formation, crystallization, and saponification. The absolute stereochemistry of its enantiomers was determined, providing insights into the synthesis process and structural configurations (Pallavicini, Valoti, & Villa, 2001).

Structural Analysis and Properties

- Three-Dimensional Structures : Research has focused on the three-dimensional structures of cyclic tetrahydrofuran acetals derived from 2-hydroxymethyl-1,3-dioxane. NMR spectroscopy has been used to investigate these structures, revealing the spatial arrangement of the dioxane and tetrahydrofuran rings (Karakhanov et al., 1984).

Surface Properties and Applications

- Chemodegradable Anionic Surfactants : Sodium carboxylates of cis-1,3-dioxane derivatives, synthesized from this compound, have been studied for their surface properties. These studies include assessing critical micelle concentration and surface tension, providing valuable insights for potential applications in surfactants and cleaning agents (Piasecki, Burczyk, & Ruchala, 1998).

Biomedical Research

- Buffer in Biological Systems : Studies have explored the use of this compound derivatives as buffers in biological systems. For example, 2-amino-2(hydroxymethyl)1,3-propane diol was used intravenously in dogs, showing its potential in maintaining arterial blood pH and CO2 buffering (Nahas, 1959).

Environmental Applications

- Environmental Contaminant Degradation : Research has identified intermediates in the degradation of 1,4-dioxane, a related compound, by monooxygenase-expressing bacteria. This study provides a foundation for bioremediation strategies using thesebacteria to degrade environmental contaminants like 1,4-dioxane, indirectly highlighting the potential role of this compound in similar processes (Mahendra et al., 2007).

Synthetic Applications

- One-Pot Synthesis : An efficient method for synthesizing 2-hydroxymethyl-5-methylpyrazine from 1,3-dihydroxyacetone has been developed using a one-pot reaction. This highlights the versatility of this compound in facilitating the synthesis of complex molecules (Song et al., 2017).

Electrochemical Properties

- Electrochemical and Electrical Properties : Novel cofacial bismetallophthalocyanines derived from this compound have been studied for their electrochemical properties. These studies are important for developing new materials with specific electronic or photonic properties (Özer et al., 2007).

Conformational Analysis

- Conformational Analysis : Studies have been conducted on the conformation of various 2,2-dimethyl-1,3-dioxane derivatives. Understanding these conformations is crucial for designing molecules with desired chemical and physical properties (Kraiz, 1985).

Catalytic Applications

- Catalysis under Phase Transfer Conditions : Research on 4-hydroxymethyl-1,3-dioxolan-2-one, a related compound, prepared under phase transfer catalysis conditions, suggests potential catalytic applications of this compound in organic synthesis (Kossev et al., 2003).

Safety and Hazards

When handling 2-Hydroxymethyl-1,3-dioxane, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Properties

IUPAC Name |

1,3-dioxan-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c6-4-5-7-2-1-3-8-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBHUKYDOBADIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192496 | |

| Record name | 2-Hydroxymethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39239-93-5 | |

| Record name | 2-Hydroxymethyl-1,3-dioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039239935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxymethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,3-dioxan-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dinitro-N-[(E)-1-phenylhexylideneamino]aniline](/img/structure/B1655533.png)

![7-(4-Bromophenyl)-5-thien-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B1655534.png)

![3-[(4-Methoxyphenyl)methylene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B1655540.png)